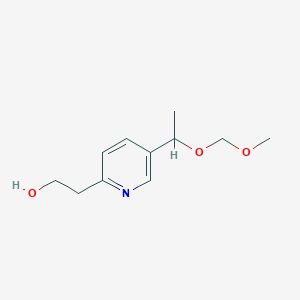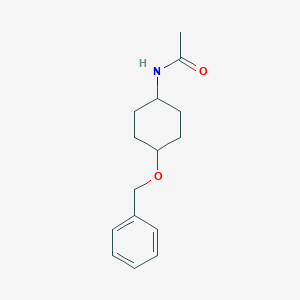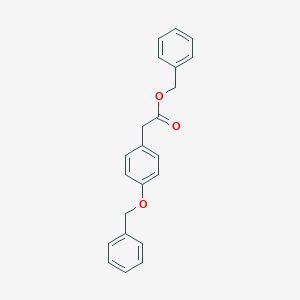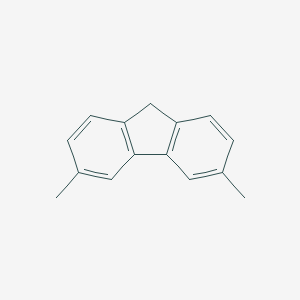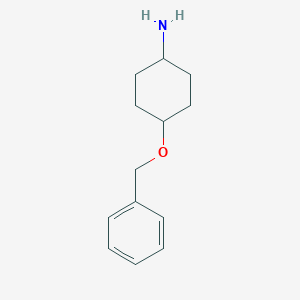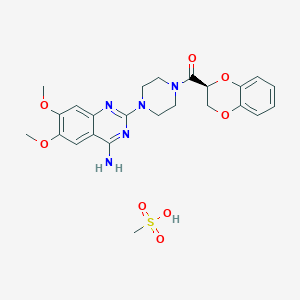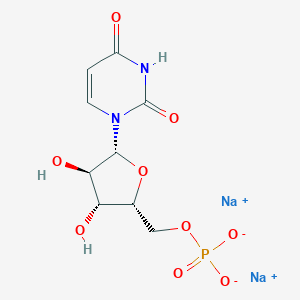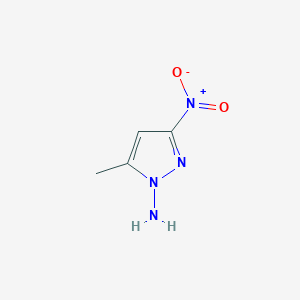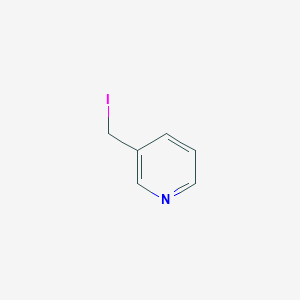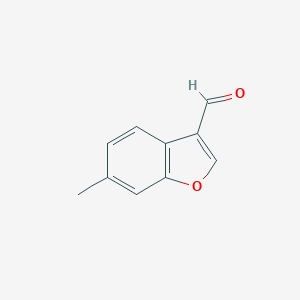
6-Methylbenzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenzofuran-3-carbaldehyde is a chemical compound that belongs to the class of benzofurans. It is a yellowish liquid with a melting point of -30°C and a boiling point of 232°C. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 6-Methylbenzofuran-3-carbaldehyde is not fully understood. However, it is believed to act as an electron acceptor, which allows it to participate in various chemical reactions. This compound has been shown to undergo oxidation reactions, as well as to react with nucleophiles such as amines and alcohols.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 6-Methylbenzofuran-3-carbaldehyde. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has been shown to exhibit cytotoxic activity against cancer cells, as well as to inhibit the activity of enzymes involved in the progression of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Methylbenzofuran-3-carbaldehyde is its unique electron-accepting properties, which make it a valuable tool for organic synthesis and materials science. However, this compound can be difficult to work with due to its low solubility in common organic solvents. In addition, it can be sensitive to air and moisture, which can affect its reactivity and stability.
Future Directions
There are many potential future directions for research on 6-Methylbenzofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in various fields, such as organic electronics and medicine. Finally, research on the safety and environmental impact of this compound is also needed, in order to ensure its responsible use in scientific research and industry.
Synthesis Methods
The synthesis of 6-Methylbenzofuran-3-carbaldehyde involves the reaction of 6-methylbenzofuran with a suitable aldehyde, such as formaldehyde or acetaldehyde, in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography.
Scientific Research Applications
The unique properties of 6-Methylbenzofuran-3-carbaldehyde make it a valuable tool for scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, this compound has been studied for its potential applications in the field of organic electronics, as it exhibits excellent electron-accepting properties.
properties
CAS RN |
143883-37-8 |
|---|---|
Product Name |
6-Methylbenzofuran-3-carbaldehyde |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-6H,1H3 |
InChI Key |
GMOIKWDYICUUKX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CO2)C=O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



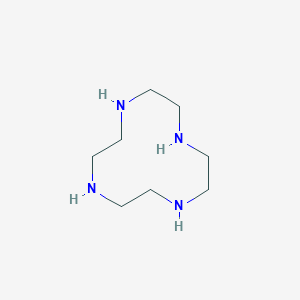
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
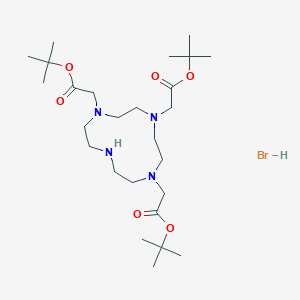
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
